molecular formula C22H26N4O3 B11239546 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B11239546
M. Wt: 394.5 g/mol
InChI Key: WTMRUSHPMJXPBP-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a complex organic compound that features both indole and cycloheptapyridazine moieties. The indole structure is known for its presence in many biologically active molecules, including neurotransmitters and hormones, while the cycloheptapyridazine ring system is less common but offers unique chemical properties that can be exploited in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic aromatic substitution.

Major Products

    Oxidation: Indole-2,3-diones.

    Reduction: Alcohol derivatives of the cycloheptapyridazine ring.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide would likely involve interactions with specific molecular targets, such as receptors or enzymes. The indole moiety could interact with serotonin receptors, modulating neurotransmitter activity, while the cycloheptapyridazine ring might interact with other protein targets, influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide lies in its combination of the indole and cycloheptapyridazine ring systems. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to simpler indole derivatives .

Properties

Molecular Formula

C22H26N4O3

Molecular Weight

394.5 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C22H26N4O3/c1-29-17-7-8-20-18(12-17)16(13-24-20)9-10-23-21(27)14-26-22(28)11-15-5-3-2-4-6-19(15)25-26/h7-8,11-13,24H,2-6,9-10,14H2,1H3,(H,23,27)

InChI Key

WTMRUSHPMJXPBP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN3C(=O)C=C4CCCCCC4=N3

Origin of Product

United States

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